Quetiapine-d8 Hemifumarate
Description
Significance of Stable Isotope Labeling in Pharmaceutical Science
Stable isotope labeling is a technique where one or more atoms in a molecule are replaced by their stable isotope. musechem.com In pharmaceutical science, this typically involves substituting hydrogen atoms (¹H) with their heavier, non-radioactive isotope, deuterium (B1214612) (²H or D). nih.gov This seemingly subtle modification can have profound effects on a molecule's physicochemical properties due to the kinetic isotope effect. wikipedia.org The carbon-deuterium (C-D) bond is stronger and more stable than the carbon-hydrogen (C-H) bond, which is a common site for metabolic processes in the body. scispace.commusechem.com
The primary advantages and applications of deuteration in pharmaceutical science include:
Altered Metabolic Rate: The increased strength of the C-D bond can slow down the rate at which drugs are metabolized by enzymes, particularly cytochrome P450 enzymes. scispace.comunibestpharm.com This can lead to a longer drug half-life, reduced clearance, and increased systemic exposure.
Improved Pharmacokinetic Profiles: By modifying a drug's metabolism, deuteration can enhance its pharmacokinetic properties. nih.gov For drugs that experience a significant first-pass effect (metabolism in the liver before reaching systemic circulation), deuteration can decrease this effect and thereby increase oral bioavailability.
Reduced Formation of Toxic Metabolites: In some cases, drug metabolism can produce toxic byproducts. By altering metabolic pathways, deuteration can decrease the formation of these harmful metabolites, potentially improving the drug's safety profile. unibestpharm.com
Stabilization of Chiral Centers: For chiral drugs, which exist as stereoisomers (mirror-image molecules), deuteration can reduce the interconversion between these forms. unibestpharm.com This is crucial as different isomers can have different therapeutic effects or toxicities. musechem.com
Tools for Mechanistic Studies: Deuterated compounds are invaluable in studies of absorption, distribution, metabolism, and excretion (ADME). musechem.comacs.org They allow researchers to trace the fate of a drug in a biological system with high precision. musechem.com
Enhanced Analytical Precision: Stable isotope-labeled compounds serve as ideal internal standards in bioanalytical methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. acs.orgadesisinc.com Because they are chemically identical to the analyte but have a different mass, they can be used to accurately quantify the concentration of the non-labeled drug in biological samples. veeprho.com
The first deuterated drug, deutetrabenazine, was approved by the U.S. Food and Drug Administration (FDA) in 2017, validating the therapeutic potential of this strategy. wikipedia.org
Rationale for Focused Research on Quetiapine-d8 Hemifumarate
This compound is a deuterated analog of Quetiapine (B1663577), an atypical antipsychotic medication. veeprho.commedkoo.com The "d8" in its name signifies that eight hydrogen atoms in the piperazine (B1678402) ring of the Quetiapine molecule have been replaced with deuterium atoms. caymanchem.comlgcstandards.com
The primary driver for research and synthesis of this compound is its critical role as an internal standard in analytical and pharmacokinetic research. veeprho.com Due to its isotopic labeling, it is chemically identical to Quetiapine but has a higher molecular weight. This distinction allows it to be differentiated from the parent drug by mass-sensitive detectors.
Key research applications include:
Quantitative Bioanalysis: In studies measuring the concentration of Quetiapine in biological matrices like plasma or urine, Quetiapine-d8 is added to the sample in a known quantity. nih.govcore.ac.uk During analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the ratio of the signal from Quetiapine to the signal from Quetiapine-d8 is used to calculate the precise concentration of the drug. nih.govcore.ac.uk This corrects for any sample loss or variability during sample preparation and analysis, thereby improving the accuracy and reliability of the results. veeprho.com
Pharmacokinetic Studies: Accurate quantification is essential for determining a drug's pharmacokinetic parameters. The use of Quetiapine-d8 as an internal standard facilitates reliable measurements in studies investigating the absorption, distribution, metabolism, and excretion of Quetiapine. veeprho.comcore.ac.uk
Therapeutic Drug Monitoring (TDM): For certain medications, TDM is used to optimize patient dosing. The precise measurement of drug levels, enabled by stable isotope-labeled internal standards like Quetiapine-d8, is fundamental to this process. veeprho.com
In essence, while deuterated compounds can be developed as new therapeutic agents with improved properties, the focused research on this compound is centered on its function as an indispensable analytical tool that supports the broader study and clinical monitoring of Quetiapine. medkoo.comcaymanchem.com
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | 2-[2-(4-dibenzo[b,f] caymanchem.comthiazepin-11-yl-1-piperazinyl-d8)ethoxy]-ethanol, 2E-butenedioate | caymanchem.com |
| Molecular Formula | C₂₁H₁₇D₈N₃O₂S • C₄H₄O₄ | caymanchem.comscbt.com |
| Molecular Weight | 507.6 g/mol | caymanchem.com |
| CAS Number | 1185247-12-4 | medkoo.comcaymanchem.comscbt.com |
| Parent Drug | Quetiapine | veeprho.com |
| Isotopic Purity | ≥99% deuterated forms (d₁-d₈) | caymanchem.com |
Table 2: Applications of this compound in Research
| Application Area | Description | Source(s) |
|---|---|---|
| Internal Standard | Used for the accurate quantification of Quetiapine in biological samples by GC-MS or LC-MS techniques. | veeprho.commedkoo.comcaymanchem.com |
| Pharmacokinetic (PK) Studies | Enables precise measurement of Quetiapine concentrations for determining PK parameters. | veeprho.comcore.ac.uk |
| Therapeutic Drug Monitoring (TDM) | Facilitates reliable analysis in TDM to ensure drug levels are within the therapeutic range. | veeprho.com |
| Bioequivalence Studies | Employed in studies comparing the bioavailability of different formulations of Quetiapine. | core.ac.uk |
Properties
CAS No. |
1185247-11-3 |
|---|---|
Molecular Formula |
C21H17D8N3O2S |
Molecular Weight |
391.51 |
Purity |
95% by HPLC; 98% atom D |
Related CAS |
111974-72-2 (unlabelled) |
tag |
Quetiapine |
Origin of Product |
United States |
Synthetic Strategies and Isotopic Incorporation Pathways
Chemical Synthesis of Quetiapine (B1663577) Core Structure
The central component of quetiapine is the dibenzo[b,f] google.comresearchgate.netthiazepine ring system. Its synthesis is a multi-step process that has been optimized over time to improve efficiency and yield.
The synthesis of the quetiapine core typically begins with the formation of the key intermediate, dibenzo[b,f] google.comresearchgate.netthiazepin-11(10H)-one. One common route starts from 2-(phenylthio)aniline, which is reacted with a reagent like triphosgene (B27547) in a solvent such as toluene. heteroletters.org This is followed by cyclization, often facilitated by a strong acid like methanesulfonic acid or polyphosphoric acid, to yield the desired tricyclic ketone. heteroletters.orgsphinxsai.com
Once the dibenzo[b,f] google.comresearchgate.netthiazepin-11(10H)-one intermediate is obtained, it must be activated to allow for the attachment of the piperazine (B1678402) side chain. This is commonly achieved through a chlorination reaction to form the imino chloride intermediate, 11-chlorodibenzo[b,f] google.comresearchgate.netthiazepine. google.comgoogle.com This step often employs reagents like phosphorous oxychloride or pyrophosphoryl chloride in the presence of a base such as N,N-dimethylaniline. google.comtandfonline.com The resulting chlorinated intermediate is then condensed with the appropriate piperazine side chain, in this case, a deuterated version of 1-(2-hydroxyethoxy)ethylpiperazine, to form the quetiapine-d8 base. google.comgoogleapis.com
| Synthetic Step | Key Precursors/Reagents | Reaction Conditions | Reference |
|---|---|---|---|
| Core Ring Formation | 2-(phenylthio)aniline, Triphosgene, Methanesulfonic Acid | Toluene solvent, initial cooling (-10 to 0°C), followed by reaction at 20-30°C, then cyclization. | heteroletters.org |
| Core Ring Formation (Alternative) | 2-(phenylthio) phenyl carbamate, Polyphosphoric Acid | Heating to 100-105°C for 6-8 hours. | sphinxsai.com |
| Chlorination/Activation | dibenzo[b,f] google.comresearchgate.netthiazepin-11(10H)-one, Phosphorous Oxychloride, N,N-dimethylaniline | Toluene solvent. | google.com |
| Side-Chain Attachment | 11-chlorodibenzo[b,f] google.comresearchgate.netthiazepine, 1-(2-hydroxyethoxy)ethylpiperazine (or deuterated analog) | Toluene solvent, often in a two-phase system with water. | google.comgoogle.com |
To improve efficiency, reduce waste, and shorten reaction times, one-pot synthetic methodologies have been developed. tandfonline.com These processes combine multiple synthetic steps into a single reaction vessel without isolating the intermediates. For instance, a one-pot synthesis of quetiapine has been described using pyrophosphoryl chloride as a reductive chlorination agent. researchgate.nettandfonline.com This method combines the chlorination of dibenzo[b,f] google.comresearchgate.netthiazepin-11(10H)-one and the subsequent condensation with the piperazine side chain in a single pot, achieving a nearly quantitative yield. tandfonline.com Such protocols are attractive for industrial-scale production due to their simplicity, high atom economy, and use of readily accessible starting materials. heteroletters.orgtandfonline.com
Precursor Derivatization and Reaction Conditions
Deuteration Methodologies for Site-Specific Labeling
The defining feature of Quetiapine-d8 is the presence of eight deuterium (B1214612) atoms. The incorporation of these stable isotopes is a critical part of the synthesis.
Deuterium labeling involves the incorporation of a deuterium isotope (²H or D) in place of a hydrogen atom (¹H). rsc.org This is a valuable strategy in drug development to study metabolic pathways and can sometimes be used to create drugs with improved pharmacokinetic profiles. nih.govnih.govrsc.org The primary source for deuterium is heavy water (D₂O), which can be enriched from ordinary water through processes like the Girdler sulfide (B99878) process. neulandlabs.comacs.org
For the synthesis of Quetiapine-d8, site-specific labeling is required on the piperazine portion of the molecule. caymanchem.com This is typically achieved not by hydrogen-deuterium exchange on the final quetiapine molecule, but by using a deuterated building block during the synthesis. nih.gov Specifically, a deuterated version of the piperazine side-chain, 2-[2-(4-(piperazin-1-yl-d8))ethoxy]ethanol, is synthesized and then coupled with the non-deuterated dibenzo[b,f] google.comresearchgate.netthiazepine core. smolecule.comsmolecule.com This ensures that the deuterium atoms are located precisely on the four methylene (B1212753) groups of the piperazine ring.
After synthesis, it is crucial to verify the isotopic enrichment and structural integrity of the deuterated compound. rsc.org This is accomplished using a combination of high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy. rsc.orgrsc.org
HR-MS is used to determine the isotopic purity by precisely measuring the mass of the compound. nih.gov The analysis can distinguish between the desired deuterated molecule (d8) and any partially deuterated (d1-d7) or non-deuterated (d0) species that may be present as impurities. rsc.org By integrating the ion signals for each isotopologue, the percentage of isotopic purity can be accurately calculated. rsc.orgnih.gov
NMR spectroscopy confirms the position of the deuterium labels. rsc.org Since deuterium is not detected in ¹H NMR, the site-specific replacement of hydrogen with deuterium results in the disappearance of the corresponding proton signals in the spectrum. This confirms that the deuteration occurred at the intended positions on the piperazine ring. rsc.orgrsc.org
| Isotopologue | Description | Relative Abundance (%) | Isotopic Purity Contribution |
|---|---|---|---|
| d0 | Non-deuterated species | 0.1% | Total Isotopic Purity for d8: >99% |
| d1-d7 | Partially deuterated impurities | <1% (combined) | |
| d8 | Fully deuterated target compound | >99% |
Note: This table is illustrative. Actual purity for Quetiapine-d8 is typically ≥99% for all deuterated forms (d1-d8). caymanchem.com
Strategies for Deuterium Enrichment
Hemifumarate Salt Formation and Optimization
The final step in the preparation is the formation of a stable, crystalline salt. For quetiapine, the hemifumarate salt is commonly used. biocat.com This is achieved by reacting the synthesized Quetiapine-d8 free base with fumaric acid. google.comtandfonline.com
The process typically involves dissolving the quetiapine base in a suitable organic solvent, such as hot isopropanol, methanol (B129727), or ethanol. google.comgoogle.comchemmethod.com A solution of fumaric acid, dissolved in the same solvent, is then added. google.com The molar ratio is carefully controlled to achieve the 2:1 ratio of quetiapine to fumaric acid required for the hemifumarate salt. The mixture is often heated to ensure complete dissolution and reaction, and then slowly cooled to room temperature, and sometimes further chilled, to induce crystallization. google.comgoogle.com The resulting solid, Quetiapine-d8 Hemifumarate, is then filtered off and dried. google.com
| Parameter | Description | Reference |
|---|---|---|
| Reactants | Quetiapine (or Quetiapine-d8) free base, Fumaric Acid | google.comtandfonline.com |
| Solvent | Isopropanol, Ethanol, or Methanol | google.comchemmethod.com |
| Procedure | Dissolve reactants in hot solvent, mix, cool to induce crystallization, filter, and dry. | google.comgoogle.com |
| Resulting Salt | Quetiapine Hemifumarate (2:1 ratio of Quetiapine to Fumaric Acid) | google.com |
Advanced Analytical Characterization and Methodological Development
Spectroscopic Techniques for Structural and Isotopic Elucidation
Spectroscopic methods are fundamental in confirming the chemical structure and isotopic labeling of Quetiapine-d8 hemifumarate. These techniques provide detailed information about the molecular framework and the precise location and extent of deuterium (B1214612) incorporation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications (e.g., 1H-NMR for disproportionation analysis)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of organic molecules. For this compound, ¹H-NMR (Proton NMR) is particularly useful. While specific ¹H-NMR data for disproportionation analysis of this compound is not detailed in the provided search results, the general application of ¹H-NMR would be to confirm the absence of proton signals at the positions where deuterium atoms are expected. This ensures the isotopic integrity of the compound. Any significant presence of proton signals in the deuterated regions could indicate incomplete deuteration or isotopic exchange, also known as disproportionation.
Mass Spectrometry (MS) for Isotopic Profile and Quantification
Mass spectrometry (MS) is a cornerstone technique for the analysis of isotopically labeled compounds like this compound. biocompare.comcerilliant.commedchemexpress.comscientificlabs.co.uk It is instrumental in verifying the isotopic purity and quantifying the analyte. The mass difference between the deuterated standard and the non-labeled analyte allows for precise and accurate measurement, even at low concentrations. medchemexpress.com
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used and highly sensitive method for the quantification of quetiapine (B1663577) in biological samples, with this compound serving as an ideal internal standard. cerilliant.comresearchgate.netresearchgate.netresearchgate.net The chromatographic separation of the analyte from the matrix components prior to mass spectrometric detection enhances the specificity and reduces matrix effects. researchgate.net In a typical LC-MS/MS workflow, a specific precursor ion of Quetiapine-d8 is selected and fragmented to produce characteristic product ions. The transition of the precursor to product ions is monitored for quantification. researchgate.net
A study developing an LC-MS/MS method for quetiapine and its metabolites in human plasma utilized Quetiapine-d8 as the internal standard. researchgate.net The method demonstrated linearity across a range of 5-800 µg/L for quetiapine. researchgate.net Another validated LC-MS/MS method for determining quetiapine in human plasma also employed Quetiapine-d8 as an internal standard, highlighting its importance in pharmacokinetic studies. researchgate.net These methods often involve a sample extraction step, such as liquid-liquid extraction or solid-phase extraction, to isolate the analytes before analysis. researchgate.netresearchgate.net
| Parameter | Value | Reference |
| Application | Internal Standard for Quetiapine Quantification | researchgate.netresearchgate.net |
| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | cerilliant.comresearchgate.netresearchgate.net |
| Sample Matrix | Human Plasma | researchgate.netresearchgate.netresearchgate.net |
| Extraction | Liquid-Liquid or Solid-Phase Extraction | researchgate.netresearchgate.net |
| Linear Range | e.g., 5-800 µg/L for quetiapine | researchgate.net |
Gas chromatography-mass spectrometry (GC-MS) is another analytical technique where this compound is utilized as an internal standard for the quantification of quetiapine. biocompare.comcerilliant.com Although less common than LC-MS/MS for this particular analyte due to the polarity and thermal lability of quetiapine, GC-MS can be employed, often requiring derivatization of the analyte to increase its volatility and thermal stability. The deuterated standard co-elutes with the analyte and is distinguished by its higher mass, enabling accurate quantification. caymanchem.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications
Chromatographic Separation and Quantification Methods Development
The development of robust chromatographic methods is crucial for the accurate quantification of this compound and its non-labeled counterpart. researchgate.netjapsonline.com These methods ensure the separation of the analyte from potential interferences in the sample matrix.
High-Performance Liquid Chromatography (HPLC) Method Development
High-performance liquid chromatography (HPLC) is a fundamental technique for the separation and quantification of quetiapine and its related substances, often in conjunction with UV or MS detection. japsonline.comlgcstandards.com Method development for quetiapine analysis often involves optimizing the mobile phase composition, stationary phase, flow rate, and detection wavelength to achieve good resolution and sensitivity.
Several reversed-phase HPLC (RP-HPLC) methods have been developed for the analysis of quetiapine fumarate. orientjchem.org One method utilized a C18 column with a mobile phase of methanol (B129727) and 30 mM ammonium (B1175870) acetate (B1210297) (95:5 v/v) at a flow rate of 1 ml/min, with UV detection at 251.8 nm. orientjchem.org Another developed RP-HPLC method used a mobile phase of methanol and water (30:70 v/v) with UV detection at 359 nm, achieving a retention time of 5.27 minutes for quetiapine fumarate. A different approach employed a mobile phase of 0.1% orthophosphoric acid and acetonitrile (B52724) (80:20 v/v) with the pH adjusted to 5.5, resulting in a retention time of 2.6 minutes. orientjchem.org
The development of these methods requires validation according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). japsonline.comorientjchem.org For instance, one method reported a linearity range of 5-50 ppm and LOD and LOQ values of 0.02 and 0.06 µg/mL, respectively.
| Parameter | Method 1 | Method 2 | Method 3 | Reference |
| Column | INERTSIL C-18 ODS | C18 | Hyper chrome ODS-BP | orientjchem.orgorientjchem.org |
| Mobile Phase | Methanol:Ammonium acetate (30mM) (95:5) | Methanol:Water (30:70) | 0.1% OPA:ACN (80:20), pH 5.5 | orientjchem.orgorientjchem.org |
| Flow Rate | 1 mL/min | 1.0 mL/min | Not Specified | orientjchem.org |
| Detection (UV) | 251.8 nm | 359 nm | 210 nm | orientjchem.orgorientjchem.org |
| Retention Time | Not Specified | 5.27 min | 2.6 min | orientjchem.org |
| Linearity Range | Not Specified | 5-50 ppm | 20-400 µg/ml | orientjchem.org |
| LOD | Not Specified | 0.02 µg/mL | 3.70 µg/ml | orientjchem.org |
| LOQ | Not Specified | 0.06 µg/mL | 12.35 µg/ml | orientjchem.org |
Rapid Resolution Liquid Chromatography (RR-LC)
Spectrophotometric Methods for Quantitative Analysis
Spectrophotometric methods offer a simpler and more cost-effective alternative to chromatography for the quantitative analysis of Quetiapine Hemifumarate in pharmaceutical preparations. These methods are often based on the formation of colored ion-pair complexes. turkjps.orgtsijournals.com
One approach involves the reaction of Quetiapine with acidic dyes, such as Bromocresol Purple (BCP) and Bromocresol Green (BCG), in a phosphate (B84403) buffer at pH 3.0. turkjps.org The resulting yellow ion-pair complexes are extracted with chloroform (B151607) and measured at their respective absorption maxima (406.5 nm for BCP and 416 nm for BCG). turkjps.org Another method uses wool fast blue dye at pH 1.5, with the resulting chloroform-extracted complex being measured at 585 nm. tsijournals.com These methods have been validated and demonstrate good linearity, accuracy, and precision for determining Quetiapine content in tablets. turkjps.orgtsijournals.com Derivative spectrophotometry has also been employed, measuring second-order derivative values (2D) at 254.76 nm in 0.1 N HCl, which helps to eliminate interference from excipients. psu.edu
Impurity Profiling and Degradation Product Analysis
Understanding the impurity and degradation profile of a drug substance is a critical regulatory requirement. Analytical methods must be able to separate, identify, and quantify these products.
Identification and Characterization of Process-Related Impurities
During the synthesis of Quetiapine Hemifumarate, several process-related impurities can be generated. tsijournals.com HPLC methods are crucial for detecting these impurities, which can range from 0.05% to 0.2%. tsijournals.com Studies have identified and characterized numerous impurities using techniques like preparative HPLC for isolation, followed by spectral analysis (NMR, MS, IR). nih.gov
Some identified process-related impurities include:
Dibenzo[b,f] orientjchem.orgtsijournals.comthiazepin-11(10H)-one (Imp-1) tsijournals.com
11-piperazin-1-yldibenzo[b,f] orientjchem.orgtsijournals.comthiazepine (Imp-2) tsijournals.com
2-(4-dibenzo[b,f] orientjchem.orgtsijournals.comthiazepin-11-ylpiperazin-1-yl)ethanol (Imp-3) tsijournals.com
11-chlorodibenzo[b,f] orientjchem.orgtsijournals.comthiazepine (Imp-5) tsijournals.com
Des-ethanol quetiapine nih.govnih.gov
1,4-bis[dibenzo[b,f] orientjchem.orgtsijournals.comthiazepine-11-yl] piperazine (B1678402) tsijournals.comnih.gov
Forced Degradation Studies and Degradation Pathway Elucidation
Forced degradation, or stress testing, is performed to establish the intrinsic stability of a drug and to develop stability-indicating analytical methods. tsijournals.com Quetiapine Hemifumarate is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis as per ICH guidelines. tsijournals.comcolab.wsnih.gov
Significant degradation of Quetiapine has been consistently observed under oxidative and acidic conditions. tsijournals.comsci-hub.sesci-hub.se
Oxidative Degradation: Treatment with hydrogen peroxide (H₂O₂) leads to considerable degradation, primarily forming N-oxide and S-oxide derivatives. tsijournals.comnih.govsci-hub.se One study identified Quetiapine sulfoxide, hydroxy Quetiapine sulfoxide, and hydroxy Quetiapine as major degradation products under oxidative stress. sci-hub.se
Acid Hydrolysis: Degradation in acidic media (e.g., 0.1 N HCl) has also been reported, with one study identifying a degradant with an m/z of 402 after refluxing in 0.1 N HCl. tsijournals.com
Other Conditions: The drug substance shows less degradation under basic hydrolysis, thermal stress, and photolytic conditions. tsijournals.comnih.gov
The mass balance in these studies is typically close to 100%, indicating that the developed analytical methods can account for all degradation products and are truly stability-indicating. researchgate.nettsijournals.com
| Stress Condition | Observation | Identified Degradation Products | Source(s) |
| Acid Hydrolysis (e.g., 0.1 N HCl) | Significant degradation | DPH1, Degradant with m/z 402 | sci-hub.se |
| Base Hydrolysis (e.g., 0.1 N NaOH) | Less significant degradation | - | tsijournals.comnih.gov |
| Oxidative (e.g., H₂O₂) | Considerable degradation | N-Oxide, S-Oxide, Quetiapine sulfoxide, Hydroxy Quetiapine | tsijournals.comnih.govsci-hub.se |
| Thermal Stress | Less significant degradation | - | tsijournals.comnih.gov |
| Photolytic Stress | Less significant degradation | - | tsijournals.comnih.gov |
Oxidative Degradation Mechanisms
Development of Stability-Indicating Analytical Methods
A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can accurately detect the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. A key aspect of a SIAM is its specificity, meaning its ability to resolve the API peak from all potential degradation products. wisdomlib.orgrasayanjournal.co.in
For Quetiapine, various stability-indicating methods have been developed, predominantly using High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC). nih.govresearchgate.net These methods are designed to separate Quetiapine from the degradants formed during forced degradation studies. nih.gov
HPLC Methods : Reversed-phase HPLC (RP-HPLC) is the most common technique. Typical methods employ a C18 column and a mobile phase consisting of a buffer (e.g., phosphate or ammonium acetate) and an organic modifier like acetonitrile or methanol. rasayanjournal.co.inresearchgate.net Detection is usually performed using a UV or photodiode array (PDA) detector at wavelengths around 220 nm, 245 nm, or 252 nm. rasayanjournal.co.innih.govresearchgate.net The use of a PDA detector is advantageous as it can assess the purity of the drug peak, ensuring it is not co-eluting with any degradants.
UPLC Methods : UPLC methods offer faster analysis times and improved resolution compared to traditional HPLC. nih.gov A reported UPLC method for Quetiapine uses a sub-2 µm particle column and a gradient elution, achieving separation from five impurities and degradation products within a 5-minute run time. nih.gov
The validation of these methods is performed according to International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness to ensure the method is reliable for its intended purpose. nih.govnih.govresearchgate.net
Table 3: Examples of Chromatographic Conditions for Stability-Indicating Methods for Quetiapine
| Technique | Column | Mobile Phase | Detection | Reference |
|---|---|---|---|---|
| RP-HPLC | X-bridge C18 (150x4.6 mm, 3.5 µm) | Gradient of 5 mM Ammonium Acetate and Acetonitrile | 220 nm | rasayanjournal.co.in |
| RP-HPLC | C18 column | Phosphate buffer, Acetonitrile, Methanol (50:40:10 v/v/v) | 245 nm | researchgate.net |
| RP-UPLC | Agilent Eclipse Plus C18 (50 mm x 2.1 mm, 1.8 µm) | Gradient of 0.1% aqueous Triethylamine (pH 7.2) and Acetonitrile/Methanol | 252 nm | nih.gov |
Application of Quality-by-Design (QbD) Principles in Analytical Development
Quality-by-Design (QbD) is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. saudijournals.com When applied to analytical methods, it is termed Analytical QbD (AQbD). indexcopernicus.comresearchgate.net The goal of AQbD is to develop robust methods that are fit for their intended purpose throughout the analytical lifecycle. saudijournals.comresearchgate.net
For Quetiapine, the AQbD approach has been applied to the development of UV-spectrophotometric and RP-HPLC methods. saudijournals.comindexcopernicus.combepls.com The process typically involves the following steps:
Defining the Analytical Target Profile (ATP) : This involves defining the goals of the method, such as the required accuracy, precision, and sensitivity for quantifying Quetiapine and its impurities. saudijournals.comindexcopernicus.com
Identifying Critical Method Parameters (CMPs) and Critical Method Attributes (CMAs) : CMAs are the performance characteristics of the method (e.g., peak resolution, tailing factor), while CMPs are the variables that can affect the CMAs (e.g., mobile phase composition, pH, column temperature, flow rate). researchgate.netbepls.com
Risk Assessment : Tools like Pareto charts are used to identify and rank the CMPs that have the most significant impact on the CMAs. bepls.com
Design of Experiments (DoE) : Statistical designs, such as Plackett-Burman for screening parameters and Box-Behnken for optimization, are employed. bepls.com These experiments systematically vary the high-impact CMPs to understand their effects and interactions, allowing for the definition of a Method Operable Design Region (MODR). The MODR is a multidimensional space where the method consistently meets the predefined ATP. researchgate.netbepls.com
By applying QbD, a more robust and well-understood analytical method for Quetiapine can be developed, ensuring reliable performance during routine quality control analysis. indexcopernicus.combepls.comnih.gov
Pre Clinical Pharmacokinetic and Metabolic Pathway Investigations
In Vitro Metabolic Pathway Elucidation
In vitro studies using human liver microsomes are fundamental in characterizing the metabolic fate of a compound. For quetiapine (B1663577), and by extension its deuterated analogue, these studies have identified extensive hepatic metabolism. drugbank.comfda.gov Less than 1% of the parent drug is excreted unchanged in urine, indicating its high degree of metabolic conversion. drugbank.com
CYP2D6 also participates in quetiapine metabolism, although its role is considered minor compared to CYP3A4. drugbank.comnih.gov It contributes to the 7-hydroxylation of quetiapine to form an active metabolite. pharmgkb.orgmdpi.com The involvement of CYP3A5 has been studied and is considered to be of minor importance. pharmgkb.orgresearchgate.net
Substrate depletion studies using human liver microsomes are employed to determine metabolic stability and intrinsic clearance. In one such study, the Michaelis-Menten constant (Km) for quetiapine was determined to be 18 µM, suggesting that under therapeutic concentrations, its metabolism follows linear kinetics. nih.gov Metabolite profiling studies, often using liquid chromatography-tandem mass spectrometry (LC-MS/MS), have identified several metabolites formed through hepatic oxidation. psychiatrist.comresearchgate.net These major metabolic routes include sulfoxidation, oxidation of the alkyl side chain, and hydroxylation of the dibenzothiazepine ring. hres.capharmgkb.org
The metabolism of quetiapine results in several metabolites, with two being particularly prominent in plasma:
Quetiapine Sulfoxide : This is a major, but pharmacologically inactive, metabolite. fda.govhres.camedchemexpress.com Its formation is primarily catalyzed by the CYP3A4 enzyme through sulfoxidation. drugbank.comfda.gov
Both of these primary metabolites are subsequently eliminated, partly through further metabolic conversions, including Phase II conjugation. researchgate.nethres.ca
Substrate Depletion and Metabolite Profiling Studies
Impact of Deuteration on Metabolic Stability and Enzyme Kinetics
The substitution of hydrogen atoms with deuterium (B1214612) can significantly alter the metabolic stability of a drug. juniperpublishers.com This is due to the "kinetic isotope effect" (KIE), where the stronger carbon-deuterium (C-D) bond is cleaved more slowly by metabolic enzymes like cytochrome P450 compared to the carbon-hydrogen (C-H) bond. nih.govresearchgate.netmdpi.com
This effect can lead to:
Increased Biological Half-life : A reduced clearance rate typically results in a longer biological half-life for the deuterated compound compared to its non-deuterated counterpart. juniperpublishers.com
Metabolic Shunting : Deuteration at a primary metabolic site can sometimes redirect metabolism towards alternative pathways, altering the ratio of metabolites formed. juniperpublishers.comresearchgate.net
For Quetiapine-d8, where deuterium atoms are placed on the piperazine (B1678402) ring, metabolic clearance may be reduced compared to non-deuterated quetiapine. This increased metabolic stability can potentially lead to a prolonged plasma half-life. While direct kinetic data for Quetiapine-d8 is not extensively published, the principles of KIE suggest that its metabolism via CYP3A4-mediated N-dealkylation could be slower. nih.govresearchgate.net
| Parameter | Expected Impact of Deuteration | Underlying Principle |
|---|---|---|
| Metabolic Clearance | Reduced | Kinetic Isotope Effect (KIE) slows C-D bond cleavage by CYP enzymes. juniperpublishers.comnih.gov |
| Biological Half-life | Increased | Slower clearance leads to longer persistence in the body. juniperpublishers.com |
| Metabolite Ratios | Potentially Altered | Metabolic shunting may occur if a primary pathway is slowed. juniperpublishers.com |
Pharmacokinetic Assessments in Pre-clinical Animal Models
Preclinical studies in animal models such as rats and mice are essential for understanding the in vivo pharmacokinetic properties of a drug. nih.gov For quetiapine, these studies have established its rapid absorption and extensive distribution. hres.caresearchgate.net
A study in Sprague-Dawley rats investigated the role of the glucuronidation pathway by co-administering quetiapine with probenecid, a UGT inhibitor. nih.gov The results showed a significant increase in the maximum plasma concentration (Cmax) and area under the curve (AUC) of quetiapine, confirming that UGT-mediated metabolism is a relevant clearance pathway in this animal model. nih.gov Another study in schizophrenia-phenotyped rats used pharmacokinetic/pharmacodynamic modeling to describe the relationship between quetiapine brain concentrations and its effect on dopamine (B1211576) levels. nih.gov
While specific pharmacokinetic studies on Quetiapine-d8 Hemifumarate in animal models are not widely available in the public domain, it is often used as an internal standard in such studies to ensure accurate quantification of the non-deuterated drug and its metabolites. researchgate.net The pharmacokinetic profile of Quetiapine-d8 would be expected to show a longer half-life and lower clearance compared to quetiapine, consistent with the kinetic isotope effect. juniperpublishers.com
| Parameter | Quetiapine Alone Group | Quetiapine + Probenecid Group | P-value |
|---|---|---|---|
| Cmax (µg/L) | 392 ± 209 | 1323 ± 343 | 0.004 |
| Tmax (h) | Data indicates significant difference (P=0.004) | Data indicates significant difference (P=0.004) | 0.004 |
| AUC₀₋∞ (µg·h/L) | Data indicates significant difference (P=0.04) | Data indicates significant difference (P=0.04) | 0.04 |
| CL/F (L/h/kg) | 27 ± 11 | 16 ± 3 | 0.005 |
Absorption and Distribution Mechanisms
Once absorbed, quetiapine distributes widely throughout the body tissues. It exhibits a high degree of binding to plasma proteins, with approximately 83% of the drug being bound nih.govdrugbank.comhres.ca. This extensive distribution is reflected by its large apparent volume of distribution.
| Pharmacokinetic Parameter | Finding for Quetiapine | References |
|---|---|---|
| Time to Peak Plasma Concentration (Tmax) | 1-2 hours (Immediate Release) | nih.govhres.capsychopharmacologyinstitute.com |
| Effect of Food | Increases Cmax by ~25% and AUC by ~15% | drugbank.comhres.cahres.ca |
| Apparent Volume of Distribution (Vd) | 10 ± 4 L/kg | walshmedicalmedia.comdrugbank.comhres.ca |
| Plasma Protein Binding | ~83% | nih.govdrugbank.comhres.ca |
Excretion Pathways
| Excretion Parameter | Finding for Quetiapine | References |
|---|---|---|
| Primary Route of Elimination | Hepatic Metabolism | nih.govnih.gov |
| Excretion in Urine (% of dose) | ~73% | nih.govhres.cahres.ca |
| Excretion in Feces (% of dose) | ~21% | nih.govhres.cahres.ca |
| Unchanged Drug in Urine | <1% | nih.govdrugbank.com |
| Elimination Half-life (t1/2) | ~6-7 hours | walshmedicalmedia.comnih.govhres.canih.gov |
Mechanistic Drug-Drug Interaction Studies (e.g., Enzyme Inhibition)
Drug-drug interactions involving quetiapine are primarily metabolic and center on the cytochrome P450 (CYP) enzyme system. In vitro studies have conclusively identified CYP3A4 as the principal enzyme responsible for the metabolism of quetiapine nih.govdrugbank.compsychopharmacologyinstitute.comresearchgate.netnih.gov. This isozyme accounts for the vast majority of its metabolic clearance, estimated to be as high as 89% researchgate.netnih.gov. The active metabolite, N-desalkylquetiapine, is also metabolized by CYP3A4 drugbank.com. While CYP2D6 is involved in some metabolic pathways of quetiapine, its contribution is considered minor drugbank.comresearchgate.netnih.gov.
Given the central role of CYP3A4, co-administration of quetiapine with strong inhibitors or inducers of this enzyme can lead to clinically significant interactions. Potent CYP3A4 inhibitors, such as ketoconazole, can substantially decrease the clearance of quetiapine, leading to higher plasma concentrations psychopharmacologyinstitute.comresearchgate.netnih.gov. Conversely, CYP3A4 inducers like phenytoin (B1677684) and carbamazepine (B1668303) can increase its clearance, potentially reducing its efficacy psychopharmacologyinstitute.com. Importantly, at clinically relevant concentrations, quetiapine itself does not exert a significant inhibitory effect on the major CYP450 enzymes, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4, suggesting a low potential to alter the metabolism of other co-administered drugs nih.gov.
| Interaction Type | Enzyme/Agent | Effect on Quetiapine | References |
|---|---|---|---|
| Primary Metabolizing Enzyme | CYP3A4 | Accounts for ~89% of metabolism. | nih.govresearchgate.netnih.gov |
| Minor Metabolizing Enzyme | CYP2D6 | Plays a minor role in metabolism. | drugbank.comresearchgate.netnih.gov |
| Interaction with CYP3A4 Inhibitors (e.g., Ketoconazole) | Inhibitors of CYP3A4 | Inhibit metabolism, increasing quetiapine plasma levels. | psychopharmacologyinstitute.comresearchgate.netnih.gov |
| Interaction with CYP3A4 Inducers (e.g., Phenytoin) | Inducers of CYP3A4 | Accelerate metabolism, decreasing quetiapine plasma levels. | psychopharmacologyinstitute.com |
| Effect of Quetiapine on other CYP Enzymes | CYP1A2, 2C9, 2C19, 2D6, 3A4 | No significant inhibition at therapeutic concentrations. | nih.gov |
Molecular and Cellular Mechanisms of Action in Pre Clinical Models
Receptor Binding Affinity and Ligand-Receptor Interaction Profiling (in vitro)
The therapeutic effects of quetiapine (B1663577) are believed to be mediated through its interaction with a wide array of neurotransmitter receptors. The following sections detail its binding affinities for various receptor subtypes, with data presented as the dissociation constant (Ki), where a lower value indicates a higher binding affinity.
Dopamine (B1211576) Receptor Subtype Antagonism (D1, D2, D3, D4, D5)
Quetiapine exhibits a broad affinity for dopamine receptor subtypes, acting as an antagonist. This interaction is central to its antipsychotic properties. Notably, its affinity for D2 receptors is moderate and it displays rapid dissociation kinetics, which is hypothesized to contribute to its atypical profile with a lower incidence of extrapyramidal symptoms compared to typical antipsychotics. psychopharmacologyinstitute.com
| Receptor Subtype | Ki (nM) - Source 1 | Ki (nM) - Source 2 | Ki (nM) - Source 3 |
| D1 | 558 hres.ca | 990 psychopharmacologyinstitute.com | - |
| D2 | 531 hres.ca | 380 psychopharmacologyinstitute.com | 245 |
| D3 | - | - | - |
| D4 | >1000 guidetopharmacology.org | 2020 psychopharmacologyinstitute.com | - |
| D5 | >1000 guidetopharmacology.org | - | - |
Serotonin (B10506) Receptor Subtype Agonism and Antagonism (5HT1A, 5HT2A, 5HT2C, 5HT7)
Quetiapine's interaction with serotonin receptors is complex and contributes significantly to its therapeutic effects, including its antidepressant and anxiolytic properties. It acts as an antagonist at 5HT2A receptors and a partial agonist at 5HT1A receptors. The higher affinity for 5HT2A receptors relative to D2 receptors is a hallmark of atypical antipsychotics. psychopharmacologyinstitute.comhres.ca
| Receptor Subtype | Activity | Ki (nM) - Source 1 | Ki (nM) - Source 2 |
| 5HT1A | Partial Agonist | 557 hres.ca | 390 psychopharmacologyinstitute.com |
| 5HT2A | Antagonist | 288 hres.ca | 640 psychopharmacologyinstitute.com |
| 5HT2C | Antagonist | - | 1840 psychopharmacologyinstitute.com |
| 5HT7 | Antagonist | - | - |
Adrenergic Receptor Antagonism (α1A, α1B, α2C)
Quetiapine demonstrates notable antagonist activity at adrenergic receptors, which can be associated with some of its side effects, such as orthostatic hypotension. hres.ca
| Receptor Subtype | Ki (nM) - Source 1 | Ki (nM) - Source 2 |
| α1A | - | - |
| α1B | 95 researchgate.net | - |
| α2C | 740 researchgate.net | - |
Histamine (B1213489) H1 Receptor Antagonism
Quetiapine is a potent antagonist of the histamine H1 receptor, which is believed to be responsible for its sedative effects.
| Receptor Subtype | Ki (nM) - Source 1 |
| H1 | 10 hres.ca |
Intracellular Signaling Pathway Modulation in Cell Lines
Beyond direct receptor binding, the effects of quetiapine are mediated by its influence on various intracellular signaling pathways. In vitro studies in cell lines have begun to unravel these complex downstream effects.
Research has shown that quetiapine can modulate key signaling cascades implicated in neuronal function, survival, and inflammation. Notably, quetiapine has been demonstrated to influence the Akt/GSK-3 (Glycogen Synthase Kinase-3) pathway. termedia.plcpn.or.kr Antipsychotic drugs, including quetiapine, have been shown to increase the phosphorylation of GSK-3β in different brain regions, which is a mechanism shared by both typical and atypical antipsychotics. cpn.or.kr This modulation of the Akt/GSK-3 pathway may be a common downstream target contributing to the therapeutic actions of these drugs. cpn.or.kr
Furthermore, quetiapine has been observed to suppress the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway . researchgate.net For instance, in RAW 264.7 cells stimulated with RANKL, quetiapine was found to inhibit the phosphorylation of key components of the MAPK pathway. researchgate.net The modulation of these intracellular pathways likely contributes to the diverse clinical effects of quetiapine, including its neuroprotective and anti-inflammatory properties.
Neurobiological Effects in in vivo Animal Models
Pre-clinical studies in animal models provide further insight into the neurobiological consequences of quetiapine administration, bridging the gap between molecular interactions and systemic effects.
In various animal models, quetiapine has demonstrated significant neuroprotective effects . For example, in a rat model of transient focal cerebral ischemia, quetiapine was found to decrease apoptotic cell death in the penumbra region. researchgate.net It has also been shown to have neuroprotective effects on cerebral myelination in a cuprizone-induced demyelination animal model. nih.gov In a mouse model of schizophrenia induced by MK-801, quetiapine attenuated schizophrenia-like behaviors, including hyperactivity and memory impairment, and also mitigated demyelination and the decrease in brain-derived neurotrophic factor (BDNF). nih.gov
Quetiapine also impacts neurotransmitter release . In vivo microdialysis studies in rats have shown that quetiapine can markedly increase the extracellular levels of both norepinephrine (B1679862) and dopamine in the prefrontal cortex, with a less pronounced effect on dopamine levels in the caudate nucleus. researchgate.net This selective elevation of dopamine in the prefrontal cortex may contribute to its efficacy in treating negative and cognitive symptoms of schizophrenia. psychiatrist.com The anxiolytic-like effects of quetiapine's active metabolite, norquetiapine, have been observed in rat models and were blocked by a 5-HT1A antagonist, highlighting the role of this receptor in its anxiolytic properties. nih.gov
The ability of quetiapine to reverse behavioral deficits in animal models of psychiatric disorders, such as amphetamine-induced social isolation in monkeys and phencyclidine (PCP)-induced cognitive deficits in rats, further underscores its complex in vivo neurobiological actions. psychiatrist.comtandfonline.com These effects are likely a result of its multifaceted receptor binding profile and modulation of intracellular signaling pathways.
Alterations in Neurotransmitter Systems (e.g., neurotensin)
Quetiapine demonstrates significant interaction with various neurotransmitter systems, with a notable impact on neurotensin (B549771). nih.govselleckchem.com Neurotensin is a neuropeptide involved in the regulation of dopamine pathways, and its interaction with antipsychotic drugs is an area of active investigation. Preclinical studies show that quetiapine alters neurotensin neurotransmission specifically in limbic brain regions, such as the nucleus accumbens, which are associated with psychosis, while sparing motor-related areas like the dorsolateral striatum. nih.govresearchgate.netpsychiatrist.com This regional selectivity may contribute to its atypical antipsychotic profile, which is characterized by a lower propensity for extrapyramidal symptoms. nih.govpsychiatrist.com
Further evidence suggests that enhanced neurotensin signaling may be a common mechanism for clinically effective antipsychotics. jneurosci.org In animal models, a neurotensin receptor antagonist was shown to block the beneficial behavioral effects of quetiapine, indicating that quetiapine's efficacy is at least partially dependent on its ability to modulate the neurotensin system. psychiatrist.comjneurosci.org
Table 1: Preclinical Findings on Quetiapine's Effect on Neurotensin Systems
| Model / System | Brain Region | Key Finding | Reference |
| Animal Models | Limbic regions (e.g., nucleus accumbens) | Alters neurotensin neurotransmission. | nih.govpsychiatrist.com |
| Animal Models | Motor regions (e.g., dorsolateral striatum) | No significant alteration of neurotensin neurotransmission. | nih.govpsychiatrist.com |
| Isolation-reared Rat Model | Not specified | A neurotensin receptor antagonist blocked the restorative behavioral effects of quetiapine. | jneurosci.org |
Gene Expression Modulation (e.g., c-fos)
Quetiapine has been shown to modulate the expression of immediate-early genes like c-fos, which is often used as a marker for neuronal activity. nih.gov Similar to its effects on neurotensin, quetiapine selectively elevates the expression of the c-Fos protein in limbic-related brain areas, including the prefrontal cortex and nucleus accumbens, but not in motor-related regions like the dorsolateral striatum. nih.govpsychiatrist.comnih.gov This pattern of c-fos induction is consistent with the profile of an atypical antipsychotic and is distinct from that of typical antipsychotics, which tend to increase c-fos more broadly, including in motor pathways. nih.govnih.gov
Studies in rats have shown that acute administration of quetiapine leads to a marked increase in c-Fos protein in the prefrontal cortex and striatum. nih.gov Specifically, a single injection of quetiapine significantly induced c-Fos expression in the hypothalamic supraoptic nucleus (SON), with a greater stimulation efficacy compared to several other atypical antipsychotics. researchgate.net The temporal and regional specifics of c-fos expression are linked to the activation of signaling cascades like the extracellular signal-regulated kinase (ERK) pathway, suggesting a direct link between receptor-level events and transcriptional regulation. nih.gov
Table 2: Preclinical Findings on Quetiapine's Effect on c-fos Expression
| Model / System | Brain Region | Key Finding | Reference |
| Rat Models | Prefrontal Cortex, Nucleus Accumbens, Lateral Septum | Selectively elevates c-Fos expression. | nih.govpsychiatrist.com |
| Rat Models | Dorsolateral Striatum | Does not significantly elevate c-Fos expression. | nih.govpsychiatrist.com |
| Mouse Models | Prefrontal Cortex & Striatum | Marked increase in c-Fos protein observed 240 minutes after administration. | nih.gov |
| Sprague Dawley Rats | Hypothalamic Supraoptic Nucleus | Single injection induced significant c-Fos expression. | researchgate.net |
Microglial Activation and Myelin Repair Mechanisms
Beyond its neuronal targets, quetiapine exerts significant effects on glial cells, which are increasingly recognized as crucial in the pathophysiology of psychiatric and neurological disorders.
Microglial Activation Microglia are the resident immune cells of the central nervous system, and their activation is a key component of neuroinflammation. nih.govoup.com Preclinical studies have demonstrated that quetiapine can inhibit microglial activation. nih.govmdpi.com In a mouse model of demyelination, quetiapine was found to inhibit microglial activation by regulating intercellular calcium homeostasis. nih.gov It has also been shown to suppress the activation of primary microglia induced by amyloid-beta (Aβ) and reduce the secretion of pro-inflammatory cytokines, potentially through the inhibition of the nuclear factor-κB (NF-κB) signaling pathway. oup.com This anti-inflammatory action may contribute to its therapeutic effects in conditions with a neuroinflammatory component. mdpi.comoup.com
Myelin Repair Mechanisms There is growing evidence that quetiapine actively promotes myelination and myelin repair. nih.gov This is particularly relevant for disorders like schizophrenia and multiple sclerosis, which have been associated with white matter abnormalities and demyelination. nih.govrepec.org Quetiapine has been found to facilitate the development of oligodendrocytes, the cells responsible for producing myelin in the central nervous system. nih.govresearchgate.net
Key findings from preclinical models include:
Promoting Oligodendrocyte Differentiation : Quetiapine directs the differentiation of neural progenitor cells toward the oligodendrocyte lineage and enhances the maturation of oligodendrocyte precursor cells (OPCs). nih.govrepec.orgfrontiersin.org This process appears to be mediated through signaling pathways like ERK and by enhancing the expression of genes involved in cholesterol biosynthesis, a critical component of myelin. nih.govrepec.org
Enhancing Myelination : In cell cultures, quetiapine increases the synthesis of myelin basic protein (MBP), a major structural protein of the myelin sheath. nih.gov It also promotes the morphological maturation of oligodendrocytes, including process outgrowth and membrane expansion, which are necessary for wrapping axons. nih.gov
Protecting Against Demyelination : In the cuprizone-induced mouse model, a standard for studying demyelination and remyelination, chronic administration of quetiapine prevented cortical demyelination and the associated behavioral deficits. nih.govnih.gov It also rescued myelin deficits in mice subjected to social isolation stress. frontiersin.org
These pro-myelinating effects suggest a novel mechanism of action for quetiapine, positioning it as a potential candidate for therapies aimed at white matter repair. researchgate.net
Table 3: Preclinical Findings on Quetiapine's Effect on Glial Cells and Myelination
| Cell Type / Process | Model / System | Key Finding | Reference |
| Microglia | Cuprizone Mouse Model | Inhibits microglial activation by regulating calcium homeostasis. | nih.gov |
| Microglia | APP/PS1 Transgenic Mice & Primary Microglia | Attenuates glial activation and reduces pro-inflammatory cytokines via NF-κB pathway inhibition. | oup.com |
| Oligodendrocyte Precursor Cells (OPCs) | Rat Embryonic Progenitors | Directs differentiation towards oligodendrocyte lineage via ERK pathway. | nih.gov |
| OPCs | Cell Culture | Additive effect with T3 in inducing OPC differentiation via cholesterol biosynthesis. | repec.org |
| Oligodendrocytes | Cuprizone Mouse Model | Prevents cortical demyelination and promotes oligodendrocyte development. | nih.gov |
| Oligodendrocytes | In vitro / In vivo | Promotes morphological maturation and myelin segment formation by upregulating Olig1 expression. | nih.gov |
| Myelination | Social Isolation Mouse Model | Alleviates myelin deficits in the prefrontal cortex. | frontiersin.org |
Applications of Quetiapine D8 Hemifumarate in Research
Role as an Internal Standard in Quantitative Bioanalysis
One of the most prominent applications of Quetiapine-d8 hemifumarate is its role as an internal standard in quantitative bioanalysis, particularly in techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS). caymanchem.commedkoo.com In these methods, a known amount of the deuterated standard is added to biological samples, such as plasma or blood, before sample preparation and analysis. nih.govoup.com
The key advantage of using a stable isotope-labeled internal standard like Quetiapine-d8 is that it behaves almost identically to the non-labeled analyte (quetiapine) during extraction, chromatography, and ionization. veeprho.com However, it can be distinguished from the analyte by the mass spectrometer due to its higher mass. nih.gov This co-elution and differential detection allow for the accurate correction of any analyte loss that may occur during sample processing and any variations in instrument response. This ultimately leads to highly precise and reliable quantification of quetiapine (B1663577) in complex biological matrices. veeprho.com
Numerous studies have successfully employed this compound for the quantitative determination of quetiapine in human plasma and other biological samples for therapeutic drug monitoring, pharmacokinetic studies, and forensic toxicology analysis. veeprho.comcerilliant.comresearchgate.net For instance, a validated LC-MS/MS method for the simultaneous analysis of 35 antipsychotic drugs in human plasma utilized d8-quetiapine as an internal standard. waters.com Another study focused on the determination of quetiapine and its metabolites in postmortem blood and tissue also relied on quetiapine-d8-fumarate as an internal standard. oup.com
Table 1: Examples of Quantitative Bioanalysis Methods Using this compound
| Analytical Technique | Matrix | Application | Reference |
| LC-MS/MS | Human Plasma | Therapeutic Drug Monitoring | researchgate.net |
| LC-MS/MS | Human Plasma | Analysis of 35 Antipsychotic Drugs | waters.com |
| GC-MS | Vitreous Humor, Blood | Forensic Toxicology | nih.gov |
| UPLC-MS/MS | Whole Blood, Tissue | Postmortem Analysis | oup.com |
| LC-MS/MS | Human Plasma | Bioequivalence Study | researchgate.net |
Tracer Studies for Metabolic Fate and Pathway Elucidation
The isotopic labeling of this compound also makes it a valuable tracer for investigating the metabolic fate and pathways of quetiapine in biological systems. medchemexpress.com When administered, the deuterated compound follows the same metabolic routes as the parent drug. drugbank.com By tracking the appearance of deuterated metabolites using mass spectrometry, researchers can identify and characterize the products of biotransformation.
Quetiapine is known to be extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system, with CYP3A4 being the major enzyme involved. nih.govfda.gov The main metabolic pathways include sulfoxidation and oxidation. fda.gov Using deuterated quetiapine allows for the unambiguous identification of metabolites, even at low concentrations, by distinguishing them from endogenous compounds and potential background interferences in the mass spectrometer.
These tracer studies are crucial for understanding the complete metabolic profile of a drug, which has significant implications for drug efficacy, potential drug-drug interactions, and individual variability in drug response. nih.govnih.gov For example, identifying the specific CYP enzymes responsible for metabolism helps predict potential interactions with other drugs that are substrates, inhibitors, or inducers of the same enzymes. nih.gov
Development and Certification of Reference Standards
This compound is instrumental in the development and certification of analytical reference standards. caymanchem.comaxios-research.com Certified Reference Materials (CRMs) are highly characterized materials with known purity and property values, which are essential for ensuring the accuracy and traceability of analytical measurements. caymanchem.com
Manufacturers of analytical standards produce this compound as a solution or neat material, often certified according to international standards such as ISO/IEC 17025 and ISO 17034. caymanchem.comzeptometrix.compfstar.com This certification process involves rigorous testing to establish the identity, purity, concentration, and stability of the compound. The availability of such certified standards is critical for clinical and forensic laboratories to ensure the quality and validity of their analytical results. scientificlabs.co.uk These standards are used for instrument calibration, method validation, and as quality control materials to monitor the performance of analytical methods over time. synzeal.com
Future Research Directions and Methodological Advancements
Advancements in Deuterium (B1214612) Labeling Techniques for Enhanced Research Utility
The replacement of hydrogen with its stable isotope, deuterium, is a cornerstone of modern pharmaceutical research, offering significant advantages for studying drug absorption, distribution, metabolism, and excretion (ADME). musechem.comacs.orgnih.gov Quetiapine-d8 Hemifumarate exemplifies the product of these techniques, serving as an ideal internal standard for liquid or gas chromatography-mass spectrometry (LC-MS or GC-MS) assays. caymanchem.comscioninstruments.comlumiprobe.com Its near-identical chemical properties to Quetiapine (B1663577), but distinct mass-to-charge ratio, allow it to mimic the analyte's behavior during sample processing and analysis, thereby correcting for variability and improving quantitative accuracy. clearsynth.comscioninstruments.comscispace.com
Recent and future advancements in deuterium labeling are set to further enhance the utility of such research compounds. Key developments include:
Late-Stage Functionalization: Historically, isotopic labeling required the synthesis of compounds from early, simple deuterated precursors. Modern methods, however, increasingly focus on late-stage functionalization, where deuterium is introduced into a complex molecule, like a drug candidate, in the final steps of synthesis. acs.org This approach is more efficient and provides greater flexibility.
Catalyst Development: The development of highly efficient and selective catalysts has revolutionized hydrogen isotope exchange (HIE) reactions. acs.org Iridium-based catalysts, for example, facilitate direct HIE under mild conditions, expanding the range of pharmaceuticals that can be effectively deuterated. musechem.comacs.org
Kinetic Isotope Effect (KIE): Deuteration can slow the rate of metabolic breakdown at specific molecular sites because the carbon-deuterium bond has a lower vibrational frequency and is stronger than a carbon-hydrogen bond. musechem.com While Quetiapine-d8 is primarily used as a standard, advanced labeling techniques allow for the selective deuteration of metabolically vulnerable sites in a drug molecule to intentionally improve its pharmacokinetic profile, such as increasing its half-life. musechem.comassumption.edu
These innovations promise to make the synthesis of compounds like Quetiapine-d8 more efficient and expand the toolkit for creating next-generation deuterated standards and therapeutically enhanced molecules. acs.orgnih.gov
Integration of Multi-Omics Approaches for Comprehensive Mechanistic Insights
To fully understand a drug's mechanism of action, its metabolic fate, and its systemic effects, researchers are moving beyond single-data-point analyses and embracing multi-omics. nih.gov This approach integrates data from different biological layers—such as proteomics (the study of proteins) and metabolomics (the study of metabolites)—to build a comprehensive model of a drug's interaction with a biological system. mtoz-biolabs.compharmafeatures.com
The integration of proteomics and metabolomics is particularly powerful for drug development and can be applied to studies involving Quetiapine. creative-proteomics.comresearchgate.net
Proteomics can identify the specific enzymes (proteins) responsible for drug metabolism, such as the Cytochrome P450 family enzymes involved in Quetiapine's breakdown. mtoz-biolabs.comdrugbank.com
Metabolomics can simultaneously measure the parent drug and its various metabolic products, providing a dynamic snapshot of metabolic pathways. researchgate.netnih.gov
By combining these datasets, researchers can connect the presence and activity of specific metabolic enzymes (from proteomics) to the resulting concentrations of metabolites (from metabolomics). creative-proteomics.com For Quetiapine, studies have used metabolomics to identify key metabolites like norquetiapine, O-dealkylquetiapine, 7-hydroxyquetiapine, and quetiapine sulfoxide. nih.govnih.gov An integrated multi-omics approach could correlate the levels of these metabolites with the expression levels of CYP3A4 and CYP2D6 enzymes, confirming their roles in the metabolic pathways and uncovering more subtle interactions. drugbank.comnih.gov This provides a more complete and systematic understanding of drug efficacy, potential for drug-drug interactions, and sources of patient-to-patient variability. mtoz-biolabs.comnih.gov
Table 1: Overview of Key Omics Layers in Pharmaceutical Research
| Omics Layer | Subject of Study | Contribution to Drug Research |
|---|---|---|
| Genomics | The complete set of DNA in an organism. | Identifies genetic variations (e.g., in CYP enzymes) that can influence drug metabolism and response. nih.govresearchgate.net |
| Transcriptomics | The complete set of RNA transcripts. | Measures gene expression to see which genes are activated or deactivated by a drug, linking the drug to cellular responses. nih.govbiomedgrid.com |
| Proteomics | The entire set of proteins expressed. | Identifies the functional machinery of the cell, including drug targets and metabolic enzymes. mtoz-biolabs.combiomedgrid.com |
| Metabolomics | The complete set of small-molecule metabolites. | Captures the dynamic biochemical processes and metabolic fate of a drug, identifying its breakdown products. researchgate.netnih.govbiomedgrid.com |
Exploration of Novel Pre-clinical Models for Advanced Pharmacokinetic and Metabolic Characterization
The accurate prediction of a drug's pharmacokinetic and metabolic profile in humans is a major challenge in drug development. catapult.org.uk Traditional preclinical testing has relied on animal models, which can be poor predictors of human responses due to species differences in drug-metabolizing enzymes and transporters. nih.govtandfonline.com To bridge this gap, research is increasingly turning to novel and more human-relevant preclinical models.
"Humanized" Animal Models: These are genetically engineered models, such as mice or rats, that express human drug-metabolizing enzymes or transporters. nih.govtandfonline.com Chimeric models with "humanized" livers, containing transplanted human hepatocytes, offer an even more physiologically relevant in vivo system to study human-specific metabolism and validate in vitro data. nih.govtandfonline.com
Advanced In Vitro Models: There has been a significant shift towards sophisticated three-dimensional (3D) cell culture systems that better mimic the architecture and function of human organs. nih.govnih.gov These include spheroids and organoids. nih.gov
Organ-on-a-Chip (OoC) Technology: This is a revolutionary microfluidic technology where human cells are cultured in micro-engineered chips that replicate the physiological and mechanical environment of a human organ. nih.govthno.orgazolifesciences.com Liver-on-a-Chip models, for instance, can maintain the function of hepatocytes for extended periods, allowing for more accurate studies of drug metabolism, bioavailability, and drug-induced liver injury (DILI). azolifesciences.commdpi.comcn-bio.com By linking multiple organ chips (e.g., a gut-liver-on-a-chip), researchers can model the entire process of oral drug absorption and first-pass metabolism, offering a holistic view of a drug's pharmacokinetic journey. cn-bio.comfrontiersin.org These advanced models provide a more accurate and ethical platform for characterizing the metabolism of drugs like Quetiapine, reducing reliance on animal testing and improving the translation of preclinical findings to clinical trials. nih.govamerigoscientific.com
Table 2: Comparison of Pre-clinical Models for Pharmacokinetic Studies
| Model Type | Description | Advantages | Limitations |
|---|---|---|---|
| Traditional Animal Models | Standard laboratory animals (e.g., rats, dogs). | Provides data on systemic effects and whole-body physiology. | Poor prediction of human metabolism due to species differences. nih.govtandfonline.com Ethical concerns. |
| "Humanized" Animal Models | Animals genetically modified to express human metabolic enzymes or with human liver cells. nih.govtandfonline.com | More accurately simulates human-like drug metabolism in an in vivo context. tandfonline.com | Technically complex and expensive to create and maintain. nih.gov |
| 2D Cell Cultures | Cells grown in a single layer on a flat surface. nih.gov | Simple, low-cost, and suitable for high-throughput screening. nih.gov | Lacks the 3D architecture and cell-cell interactions of native tissue; often poor metabolic competence. nih.gov |
| 3D Cell Cultures (Organoids/Spheroids) | Self-assembling 3D cell aggregates that mimic organ structure. nih.gov | More physiologically relevant than 2D cultures, with better cell differentiation and function. nih.govnih.gov | Can lack the vascularization and mechanical cues of a live organ. |
| Organ-on-a-Chip (OoC) | Microfluidic devices with living cells that replicate organ-level functions. nih.govazolifesciences.com | High physiological relevance, mimicking mechanical forces and tissue interfaces. nih.govamerigoscientific.com Enables multi-organ interaction studies. thno.org | Technologically complex; throughput can be lower than traditional assays. |
Q & A
Basic Research Questions
Q. How is Quetiapine-d8 Hemifumarate characterized for purity in pharmaceutical research?
- Methodological Answer: High-performance liquid chromatography (HPLC) with >95% purity thresholds is the standard method for assessing purity. The compound is dissolved in methanol or acetonitrile-based mobile phases, and chromatographic separation is performed using reversed-phase C18 columns. Retention time consistency and peak area integration are used to quantify impurities .
Q. What analytical techniques are used to quantify this compound in biological matrices?
- Methodological Answer: LC-MS/MS with deuterated internal standards (e.g., Quetiapine-d8) is employed. Key parameters include:
- Ion transitions : m/z 392.15→258.19 for Quetiapine-d7.
- Collision energy : 24 eV.
- Desolvation conditions : 500°C temperature, 1,000 L/h gas flow.
Data are processed using software like Waters Unifi, ensuring isotopic separation and minimal interference .
Q. What is the role of this compound as an internal standard in pharmacokinetic studies?
- Methodological Answer: Its deuterated structure provides nearly identical chemical properties to non-deuterated quetiapine but distinct mass-to-charge ratios, enabling precise quantification via LC-MS/MS. It is typically prepared at 100 μg/mL in methanol and used to correct for matrix effects and instrument variability .
Q. How should this compound be stored to maintain stability?
- Methodological Answer: Long-term storage at -20°C in sealed ampules prevents degradation. Short-term handling at room temperature is acceptable for experimental use, but repeated freeze-thaw cycles should be avoided .
Advanced Research Questions
Q. How can synthetic routes for this compound be optimized to minimize impurities?
- Methodological Answer: A single-pot synthesis process eliminates key impurities (e.g., dimer 9 and 11-piperazin-1-yldibenzo[b,f][1,4]thiazepine) through:
- Chlorination of intermediates to enhance reaction specificity.
- pH-controlled workup (adjusting to pH 4–5) to precipitate the hemifumarate salt selectively.
- In-situ condensation with purified precursors to reduce side reactions. Yield improvements (up to 80%) are validated via HPLC and NMR .
Q. How does deuteration impact the receptor binding affinity of this compound compared to its non-deuterated form?
- Methodological Answer: Competitive binding assays using radiolabeled ligands (e.g., [³H]-spiperone for D2 receptors) show that deuteration does not alter pharmacodynamic properties. Reported pEC50 values remain consistent:
- 5-HT1A : 4.77
- D2 : 6.33
Functional assays in transfected HEK293 cells confirm agonism/antagonism profiles .
Q. What strategies are used to resolve discrepancies in pharmacokinetic data between deuterated and non-deuterated quetiapine?
- Methodological Answer: Cross-validation using dual-isotope tracer studies (e.g., administering both Quetiapine and Quetiapine-d8 in vivo) controls for metabolic interference. Parallel LC-MS/MS methods with separate ion transitions (m/z 384.10→253.14 for non-deuterated vs. m/z 392.15→258.19 for deuterated) isolate signals, minimizing cross-talk .
Q. How can deuterated analogs like this compound improve metabolic stability studies?
- Methodological Answer: Deuterium kinetic isotope effects (KIEs) slow CYP450-mediated oxidation, enabling precise tracking of metabolic pathways. In vitro liver microsome assays with NADPH cofactors quantify half-life extensions, while high-resolution MS identifies deuteration sites in metabolites .
Tables for Key Data
| Parameter | Value | Reference |
|---|---|---|
| Molecular Weight | 883.09 g/mol | |
| Purity (HPLC) | >95% | |
| Storage Temperature | -20°C | |
| LC-MS/MS Transition (m/z) | 392.15→258.19 (Quetiapine-d8) | |
| 5-HT1A pEC50 | 4.77 | |
| D2 Receptor pEC50 | 6.33 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
